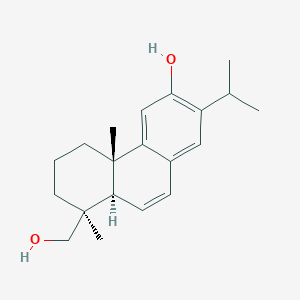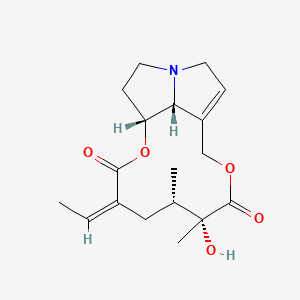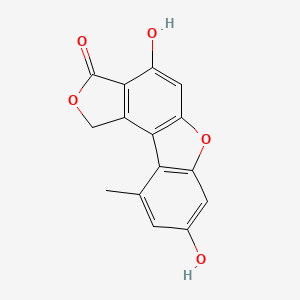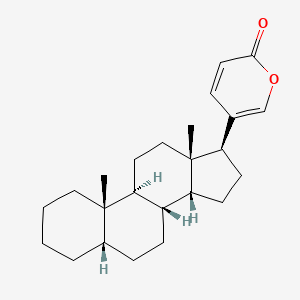
(5beta)-Bufadienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5beta)-bufadienolide is the (5beta)-stereoiosmer of bufadienolide.
Scientific Research Applications
Cancer Cell Growth Inhibition
(5beta)-Bufadienolide and its derivatives have shown significant potential in inhibiting cancer cell growth. For instance, bufadienolides isolated from the Chinese traditional drug Ch'an Su demonstrated notable inhibitory activity against various cancer cell lines, including KB, HL-60, and MH-60 cancer cells (Nogawa, Kamano, Yamashita, & Pettit, 2001). Similarly, other studies have reported the isolation of new bufadienolides from plants like Helleborus thibetanus Franch., which exhibited cytotoxic activities against cultured tumor cells (Yang, Zhang, Miao, Zhou, & Sun, 2010).
Microbial Transformation for Novel Derivatives
Microbial transformation has been utilized to produce novel bufadienolide derivatives with enhanced biological activities. For example, the fungus Mucor spinosus was used to transform bufalin into new compounds with potential cytotoxic activities (Ye, Han, Tu, An, & Guo, 2005). This approach opens avenues for the generation of novel derivatives with potentially improved therapeutic profiles.
Analysis of Molecular Mechanisms in Cancer Treatment
Bufadienolides, due to their anticancer activities, have been the subject of numerous studies investigating their molecular mechanisms. Research focusing on their role in apoptosis, cell cycle disruption, and inhibition of angiogenesis provides insights into their potential therapeutic applications in cancer treatment (Deng et al., 2020).
Synthesis and Structural Modification
The synthesis and structural modification of bufadienolides have been explored to enhance their pharmacological properties. Innovative approaches in synthetic chemistry have been employed to generate cardenolide and bufadienolide aglycones, potentially leading to new therapeutic agents (Michalak, Michalak, & Wicha, 2017).
Anti-Inflammatory Activity
Research has also highlighted the anti-inflammatory properties of bufadienolides, especially those derived from toad sources. These findings support the traditional use of bufadienolides in treating inflammatory conditions and suggest their potential for development into modern anti-inflammatory agents (Zou et al., 2022).
properties
Molecular Formula |
C24H34O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[(5S,8R,9S,10S,13S,14R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h6,11,15,17-21H,3-5,7-10,12-14H2,1-2H3/t17-,18-,19+,20+,21-,23-,24+/m0/s1 |
InChI Key |
YBPMPRDOWHIVNA-JTSGVHQASA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4C5=COC(=O)C=C5)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4C5=COC(=O)C=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



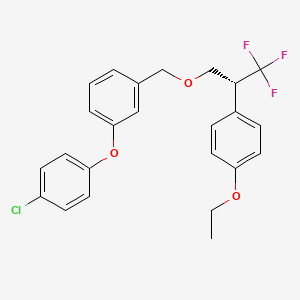


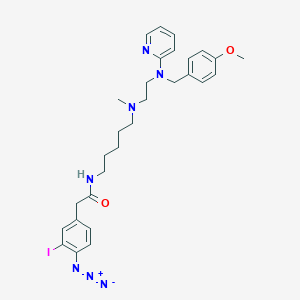
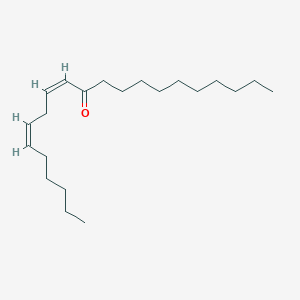
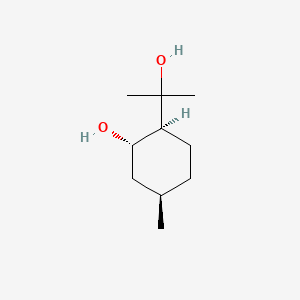
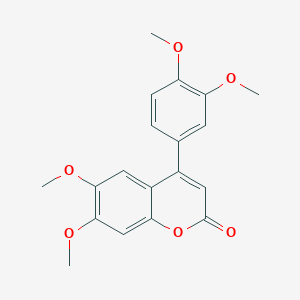

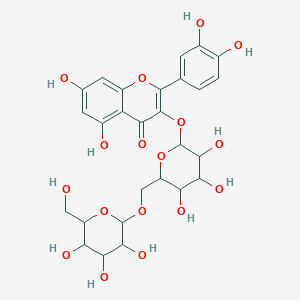
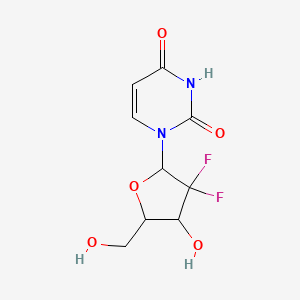
![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
